molecular formula C22H22N4O2 B5509077 4-(1-naphthylmethyl)-N-(3-nitrobenzylidene)-1-piperazinamine

4-(1-naphthylmethyl)-N-(3-nitrobenzylidene)-1-piperazinamine

Cat. No. B5509077
M. Wt: 374.4 g/mol
InChI Key: LRKAQOSFONNHQK-XQNSMLJCSA-N
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Description

The compound is part of a broader class of chemicals that are synthesized for various applications, including as intermediates in the production of pharmaceuticals, materials science, and as ligands in coordination chemistry. Its structure contains several functional groups, including a piperazine ring, a naphthylmethyl group, and a nitrobenzylidene moiety, which contribute to its unique chemical and physical properties.

Synthesis Analysis

Synthesis of compounds related to 4-(1-naphthylmethyl)-N-(3-nitrobenzylidene)-1-piperazinamine involves several key steps, including condensation reactions, nucleophilic substitutions, and ring closures. One study described the synthesis of related heterocyclic compounds containing naphthyl moieties through reactions involving arylidinecyanothioacetamide in ethanol/piperidine solution under reflux, leading to various derivatives with potential applications in medicinal chemistry (Hussein et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using crystallography, revealing details such as the conformation of the piperazine ring and the orientation of substituent groups. For instance, a study on a compound with a similar structure reported a slightly distorted chair conformation for the piperazine ring, indicating the flexibility and potential for interaction of the molecule (Kavitha et al., 2013).

Chemical Reactions and Properties

Compounds with structures similar to this compound participate in various chemical reactions, including those involving their nitro, piperazine, and naphthyl components. These reactions can lead to the formation of novel heterocyclic compounds, demonstrating the compound's utility as a versatile intermediate (Williams et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Crystallographic studies provide insights into the arrangement of molecules in the solid state, offering clues about the material's properties and potential applications (Jia et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds like this compound, are key to their applications in synthesis and material science. Studies on similar compounds have explored their electrochemical behavior, fluorescence, and antimicrobial activity, highlighting the multifunctional nature of these molecules (Verma & Singh, 2015).

Scientific Research Applications

Organic Synthesis and Chelation

A study highlights the synthesis of bifunctional tetraaza macrocycles, emphasizing the cyclization of nitrobenzyl-substituted compounds to create poly(amino carboxylate) chelating agents. These macrocycles exhibit potential for complexing metal ions, suggesting applications in medical imaging and environmental cleanup (McMurry et al., 1992).

Fluorescent Probes for Biological Applications

Research into the development of fluorescent probes based on nitrobenzyl-piperazine derivatives for detecting hydrogen sulfide in mitochondria demonstrates the compound's utility in biological studies. The probe showed significant fluorescence enhancement upon reacting with H2S, indicating its application in understanding H2S's biological functions and pathological roles (Pak et al., 2016).

Anticancer Research

Studies have synthesized naphthalimide derivatives incorporating piperazine moieties to evaluate their cytotoxic activity, spectroscopic properties, and DNA binding behaviors. These derivatives displayed potent cytotoxic activities against various cancer cell lines, highlighting their potential as anticancer therapeutic agents (Wang et al., 2016).

Environmental Monitoring and Water Treatment

A functionalized material based on nitro-1-naphthylamine ligands demonstrated efficient nitrite monitoring and removal from water samples. This material offers a promising approach for detecting and adsorbing nitrites in wastewater treatment, showcasing the environmental applications of nitrobenzylidene-piperazinamine derivatives (Awual et al., 2019).

Material Science

The synthesis of metal-polymer complexes using a copolymer based on 3-nitrobenzylidene-1-naphthylamine showcases applications in material science. These complexes were investigated for their thermal properties and catalytic activity, indicating their potential use in developing advanced materials with specific electronic or catalytic properties (Dhanaraj & Nair, 2009).

properties

IUPAC Name

(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-26(28)21-9-3-5-18(15-21)16-23-25-13-11-24(12-14-25)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15-16H,11-14,17H2/b23-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRKAQOSFONNHQK-XQNSMLJCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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